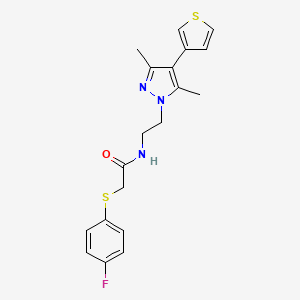

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3OS2/c1-13-19(15-7-10-25-11-15)14(2)23(22-13)9-8-21-18(24)12-26-17-5-3-16(20)4-6-17/h3-7,10-11H,8-9,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGMBQRKUAYWKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)CSC2=CC=C(C=C2)F)C)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H18N4O2S

- Molecular Weight : 330.4 g/mol

- CAS Number : 2034358-08-0

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.

2. Insecticidal Activity

The compound has shown promising insecticidal properties. In laboratory tests, it was evaluated for larvicidal activity against the oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella). The results indicated a lethality rate of 60% for the former and complete lethality for the latter at a concentration of 200 mg/L, suggesting its potential use in agricultural pest control .

3. Fungicidal Activity

In addition to its insecticidal effects, this compound also exhibits fungicidal activity. It has been reported to inhibit the growth of Rhizoctonia cerealis with an inhibition rate of approximately 69.2%. Other derivatives showed even higher inhibition rates against Sclerotinia sclerotiorum, indicating its potential utility in managing fungal diseases in crops .

The biological activities of this compound are likely mediated through multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pests and pathogens.

- Membrane Disruption : The presence of thiophenes in its structure suggests potential interactions with lipid membranes, leading to cell lysis.

Case Studies

Several case studies have highlighted the efficacy of compounds with similar structures:

- A study published in MDPI documented the synthesis and biological evaluation of thienylpyridyl derivatives, revealing that modifications in the thiophene ring can significantly enhance insecticidal potency .

| Compound | Target Organism | Concentration (mg/L) | Lethality Rate |

|---|---|---|---|

| A | M. separata | 200 | 60% |

| B | P. xylostella | 200 | 100% |

| C | R. cerealis | - | 69.2% |

Q & A

Q. What are the recommended synthetic routes for producing this compound, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrazole-thiophene core via cyclocondensation of hydrazine derivatives with β-diketones or thiophene carbonyl precursors .

- Step 2: Alkylation of the pyrazole nitrogen using ethyl bromoacetate derivatives to introduce the ethylacetamide side chain .

- Step 3: Thioether formation via nucleophilic substitution between 4-fluorothiophenol and α-haloacetamide intermediates .

Optimization Strategies:

- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity in thioether formation.

- Employ catalytic bases (e.g., K₂CO₃) to deprotonate thiol groups and accelerate substitution .

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

Table 1: Example Reaction Conditions from Analogous Syntheses

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies substituent positions (e.g., pyrazole-CH₃, thiophene-S linkage). For example, pyrazole protons typically appear at δ 2.1–2.5 ppm (CH₃) and δ 5.8–6.2 ppm (thiophene-H) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

- X-ray Crystallography: Resolves ambiguities in stereochemistry or regiochemistry, as demonstrated for related pyrazolyl-triazole systems .

Key Considerations:

- Use deuterated DMSO for NMR to solubilize polar intermediates.

- For crystallography, grow single crystals via slow evaporation in ethanol/water mixtures .

Q. How can preliminary biological activity be assessed for this compound?

Methodological Answer:

- In Vitro Assays:

- Screen against target enzymes (e.g., kinases, cyclooxygenases) using fluorescence-based or colorimetric assays.

- Assess cytotoxicity via MTT or resazurin assays in cancer cell lines .

- Structure-Activity Relationship (SAR):

Example Protocol:

Prepare compound dilutions in DMSO (≤0.1% final concentration).

Incubate with target cells/enzymes for 24–48 hours.

Quantify activity using plate readers (e.g., absorbance at 570 nm for MTT).

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

Methodological Answer:

- Orthogonal Validation:

- Repeat assays with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity).

- Verify compound purity (>95% via HPLC) to exclude impurities as confounding factors .

- Mechanistic Studies:

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify steric/electronic mismatches .

- Perform isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .

Case Study:

For a related pyrazolyl-triazole, crystallographic data revealed unexpected hydrophobic interactions that explained assay discrepancies .

Q. What computational strategies are effective for predicting metabolic stability or toxicity?

Methodological Answer:

- In Silico ADMET Prediction:

- Use tools like SwissADME or ProTox-II to estimate metabolic pathways, CYP450 inhibition, and hepatotoxicity .

- Analyze the fluorophenyl-thio group’s impact on lipophilicity (LogP) and membrane permeability.

- Molecular Dynamics (MD) Simulations:

Example Workflow:

Generate 3D conformers using Open Babel.

Dock into target protein (PDB ID: Custom or homology model).

Run MD simulations with GROMACS to evaluate RMSD and binding free energy (MM-PBSA).

Q. How can structure-based design improve selectivity against off-target proteins?

Methodological Answer:

- Pharmacophore Modeling:

- Selective Functionalization:

Table 2: Design Modifications and Selectivity Outcomes (Hypothetical Data)

| Modification | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| Parent Compound | 50 | 200 | 4x |

| tert-Butyl Derivative | 45 | 1200 | 27x |

| Sulfonamide Analog | 55 | 800 | 15x |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.